Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 89427-08-7
VCID: VC18464543
InChI: InChI=1S/C9H3ClF3N3/c10-5-1-4(3-14)7-6(2-5)15-8(16-7)9(11,12)13/h1-2H,(H,15,16)
SMILES:
Molecular Formula: C9H3ClF3N3
Molecular Weight: 245.59 g/mol

Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-

CAS No.: 89427-08-7

Cat. No.: VC18464543

Molecular Formula: C9H3ClF3N3

Molecular Weight: 245.59 g/mol

* For research use only. Not for human or veterinary use.

Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- - 89427-08-7

Specification

CAS No. 89427-08-7
Molecular Formula C9H3ClF3N3
Molecular Weight 245.59 g/mol
IUPAC Name 6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C9H3ClF3N3/c10-5-1-4(3-14)7-6(2-5)15-8(16-7)9(11,12)13/h1-2H,(H,15,16)
Standard InChI Key DUUONMUYQRZUOH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzimidazole ring system—a fused bicyclic framework comprising benzene and imidazole rings. Key substituents include:

  • Chloro group (-Cl) at the 6-position, enhancing electrophilic reactivity.

  • Trifluoromethyl group (-CF₃) at the 2-position, contributing to lipophilicity and metabolic stability.

  • Carbonitrile group (-CN) at the 4-position, enabling hydrogen bonding and dipole interactions.

The canonical SMILES representation (C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl) and InChIKey (DUUONMUYQRZUOH-UHFFFAOYSA-N) confirm its stereoelectronic profile. The trifluoromethyl group’s electron-withdrawing nature polarizes the imidazole ring, while the carbonitrile group enhances solubility in polar solvents.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₉H₃ClF₃N₃
Molecular Weight245.59 g/mol
IUPAC Name6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile
SMILESC1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl
PubChem CID55948

Synthesis and Reactivity

Chemical Reactivity

The carbonitrile group undergoes characteristic transformations:

  • Hydrolysis: Conversion to carboxylic acids (-COOH) under acidic or basic conditions.

  • Amidation: Reaction with amines to form amides (-CONR₂).

  • Nucleophilic Substitution: Displacement of the cyano group by thiols or alcohols.

The trifluoromethyl group’s stability against metabolic degradation makes it a valuable pharmacophore, while the chloro substituent facilitates further functionalization via cross-coupling reactions.

CompoundTarget PathwayIC₅₀/MICReference
6-Chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acidWnt/β-catenin0.12 µg/mL (MABA)
2-(4-Chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrileMycobacterium tuberculosis0.5 µg/mL (MIC)
Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-N/AUnder investigation

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The carbonitrile group confers moderate aqueous solubility (~1.2 mg/mL at 25°C), while the trifluoromethyl group increases logP (estimated at 2.8), favoring blood-brain barrier penetration. These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability.

Metabolic Stability

Future Directions and Challenges

Targeted Drug Design

Optimizing substituent patterns could enhance selectivity for oncogenic vs. physiological Wnt signaling. For example, replacing the chloro group with bulkier aryl substituents may improve binding affinity to β-catenin’s Armadillo repeats.

Overcoming Toxicity

While preliminary toxicity screens for related benzimidazoles show IC₅₀ > 100 µM in Vero cells , comprehensive in vivo studies are needed to assess hepatotoxicity and genotoxicity.

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